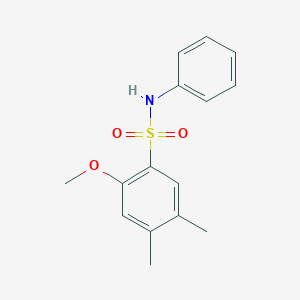![molecular formula C22H28N2O3S B4936813 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In We will also discuss the scientific research applications of this compound, as well as future directions for research.
作用机制
The mechanism of action of 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine involves its binding to the dopamine transporter. This binding inhibits the reuptake of dopamine, leading to an increase in its concentration in the synaptic cleft. This increase in dopamine concentration results in increased activation of dopamine receptors, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on dopamine signaling. These effects include increased locomotor activity, increased heart rate and blood pressure, and increased release of prolactin. In addition, this compound has been shown to have analgesic effects, possibly due to its effects on the opioid system.
实验室实验的优点和局限性
One of the primary advantages of using 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine in lab experiments is its high selectivity for the dopamine transporter. This selectivity allows for more precise investigation of the role of the dopamine transporter in various biological processes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
未来方向
There are several future directions for research involving 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine. One area of interest is the investigation of its potential as a treatment for neurological disorders, such as Parkinson's disease and ADHD. Another area of interest is the investigation of its interactions with other neurotransmitter systems, such as the opioid and serotonin systems. Finally, there is potential for the development of new compounds based on the structure of this compound, which could have improved selectivity and potency for the dopamine transporter.
合成方法
The synthesis of 4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine involves several steps. The first step is the reaction of 2-(2-thienyl)acetonitrile with sodium hydride in dimethylformamide to form the corresponding thiolate. This is followed by the reaction of the thiolate with 4-chloro-2-(methoxy)phenol in the presence of potassium carbonate to form the 4-(5-methoxy-2-thienyl)phenol intermediate. The final step involves the reaction of the intermediate with piperidine-1-carboxylic acid N-hydroxysuccinimide ester in the presence of triethylamine to form the desired product.
科学研究应用
4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine has been used in a variety of scientific research applications. One of its primary uses is as a ligand for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has been used to investigate the role of the dopamine transporter in various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
[4-methoxy-2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-26-18-6-7-20(22(25)24-10-2-3-11-24)21(15-18)27-17-8-12-23(13-9-17)16-19-5-4-14-28-19/h4-7,14-15,17H,2-3,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSAQTJECLCXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCC2)OC3CCN(CC3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
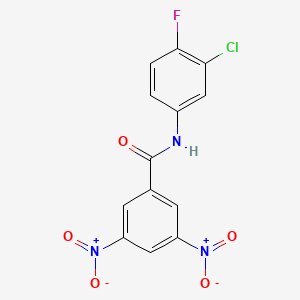


![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
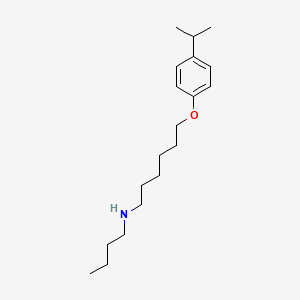
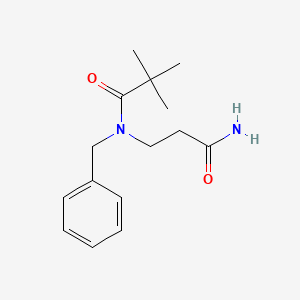
![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
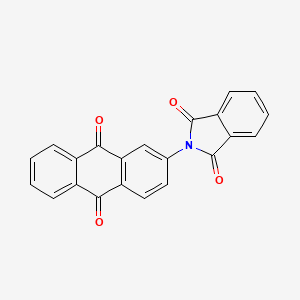
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)
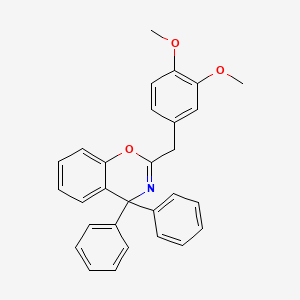
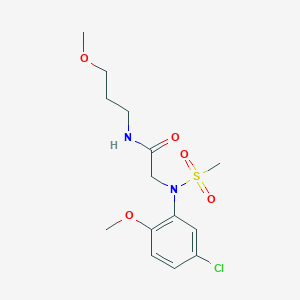
![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
